5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide
Description
5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide is a heterocyclic compound featuring a furan core substituted at the 5-position with a 2-nitrophenyl group. The carboxylic acid moiety at the 2-position of the furan is functionalized as a pyridin-3-ylamide. This structure combines electron-withdrawing (nitro group) and hydrogen-bonding (amide and pyridine) functionalities, making it relevant in medicinal chemistry and materials science . The compound is commercially available with 98% purity, though its CAS number remains undisclosed, suggesting it may be a novel or specialized derivative .
Properties
IUPAC Name |
5-(2-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-16(18-11-4-3-9-17-10-11)15-8-7-14(23-15)12-5-1-2-6-13(12)19(21)22/h1-10H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYJGEILXVHRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CN=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide typically involves the reaction of 5-(2-nitrophenyl)furan-2-carboxylic acid with pyridin-3-ylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide undergoes various chemical reactions, including:
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative .
Scientific Research Applications
5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide is a chemical compound with the molecular formula C16H11N3O4 . Santa Cruz Biotechnology sells this compound, catalog number sc-336650, while catalog number sc-336650A represents the same compound in a different quantity .
Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, the bioactivity of related compounds can provide insight.
Antioxidant Activity:
- Thiazolidin-4-ones, which share structural similarities, have demonstrated potential in breast cancer research . Several derivatives were more active than ascorbic acid, with IC50 values ranging from 9.18–32.43 µg/mL .
- A specific derivative, Compound 6, containing a (furan-2-ylmethyl)imino substituent, exhibited significant antioxidant activity (IC50 = 9.18 µg/mL) compared to ascorbic acid (IC50 = 40 µg/mL) .
- However, a compound with two electron-withdrawing groups (NO2 and Cl) in the benzene ring showed the lowest antioxidant activity, with an IC50 of 32.43 µg/mL .
Monoamine Oxidase Inhibition:
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
5-(3-Nitrophenyl)furan-2-carbaldehyde (PI-15508)
Structural Differences :
- Substituent Position : The nitro group is at the 3-position (meta) on the phenyl ring, versus 2-position (ortho) in the target compound.
- Functional Group : A carbaldehyde replaces the pyridin-3-ylamide, altering polarity and reactivity.
Physicochemical Properties :
5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC)
Structural Differences :
- Substituents : MCFC features a methoxycarbonyl group at the 5-position instead of the 2-nitrophenyl group.
- Functionalization : The carboxylic acid is unmodified, lacking the pyridin-3-ylamide moiety.
Physicochemical Properties :
- Polarity : The ester group in MCFC reduces polarity compared to the nitro and amide groups in the target compound, impacting solubility in organic vs. aqueous media.
5-(Carbamoylmethyl)furan-2-carboxylic Acid Derivatives
Nomenclature and Substituent Effects:
- As per IUPAC guidelines (), carbamoyl-containing derivatives (e.g., 5-(carbamoylmethyl)furan-2-carboxylic acid) prioritize amino and oxo descriptors over "carbamoyl" for terminal chains. This contrasts with the target compound’s systematic pyridin-3-ylamide naming .
Functional Group Comparison :
- Carbamoyl derivatives exhibit hydrogen-bonding via NH₂ and C=O groups, similar to the target compound’s amide.
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Substituent Position | Functional Groups | CAS No. | Purity |
|---|---|---|---|---|---|
| 5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide | C₁₆H₁₁N₃O₄ | 5-(2-nitrophenyl) | Carboxylic acid, pyridin-3-ylamide | Not available | 98% |
| 5-(3-Nitrophenyl)furan-2-carbaldehyde | C₁₁H₇NO₄ | 5-(3-nitrophenyl) | Carbaldehyde | 13148-43-1 | 97% |
| 5-(Methoxycarbonyl)furan-2-carboxylic acid | C₇H₆O₅ | 5-(methoxycarbonyl) | Carboxylic acid, ester | Not provided | N/A |
Biological Activity
5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide, with the CAS number 332119-10-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : CHNO
- SMILES Notation : O=C(c1ccc(o1)c1ccccc1N+[O-])Nc1cccnc1
This structure includes a nitrophenyl group and a pyridinylamide moiety, which are believed to contribute to its biological properties.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors for certain enzymes, particularly those involved in cancer cell proliferation.
- Antimicrobial Properties : Similar furan derivatives have been reported to inhibit bacterial swarming and swimming at low concentrations, suggesting potential antimicrobial applications .
Biological Activity Data
A summary of key biological activities and findings related to this compound is presented in the table below:
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives similar to 5-(2-Nitrophenyl)furan-2-carboxylic acid effectively inhibited the swarming behavior of Pseudomonas collierea at specific concentrations. This finding suggests that such compounds could be developed into antimicrobial agents targeting bacterial motility .
Case Study 2: Cancer Treatment Potential
Research on heteroaryl amides indicated that compounds like 5-(2-Nitrophenyl)furan-2-carboxylic acid exhibit inhibitory effects on KIF18A, a protein implicated in cancer cell division. Inhibition of KIF18A has been linked to reduced cell proliferation and increased apoptosis in cancer cell lines, making it a viable target for therapeutic intervention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
